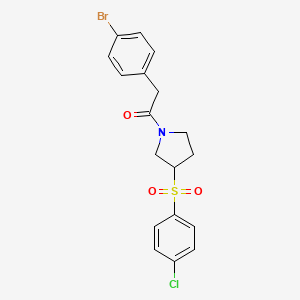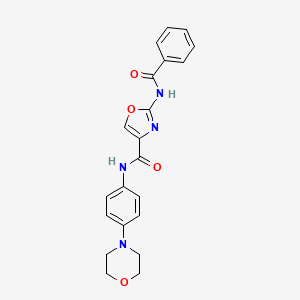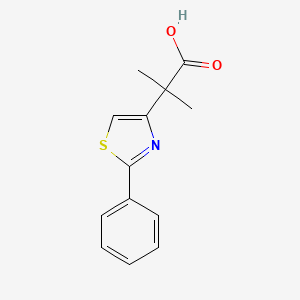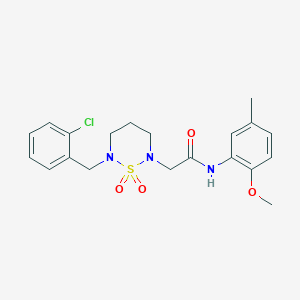![molecular formula C24H27N3O5 B2392720 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine CAS No. 1775399-37-5](/img/structure/B2392720.png)
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a 1,2,4-oxadiazole moiety, and a trimethoxybenzoyl group
Mechanism of Action
Target of Action
1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it is plausible that this compound may interact with targets related to these infectious agents.
Mode of Action
1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This suggests that the compound may interact with its targets through hydrogen bonding, potentially leading to changes in the target’s function or structure.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles , it is possible that this compound may affect pathways related to the life cycle or replication of infectious agents.
Pharmacokinetics
It is noted that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability . This suggests that the compound may have favorable pharmacokinetic properties, potentially leading to improved bioavailability.
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazoles , it is plausible that this compound may inhibit the growth or replication of infectious agents at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an aromatic nitrile under acidic or basic conditions.
Attachment of the phenyl group: The phenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Introduction of the trimethoxybenzoyl group: This can be accomplished through an acylation reaction using 3,4,5-trimethoxybenzoyl chloride and a suitable base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of specific substituents with nucleophiles.
Scientific Research Applications
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a lead molecule for the development of new pharmaceuticals, particularly for targeting neurological disorders and cancer.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-benzoylpiperidine
- 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4-dimethoxybenzoyl)piperidine
- 4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxyphenyl)piperidine
Uniqueness
4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3,4,5-trimethoxybenzoyl)piperidine stands out due to the presence of the trimethoxybenzoyl group, which imparts unique electronic and steric properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds.
Properties
IUPAC Name |
[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-29-19-14-18(15-20(30-2)22(19)31-3)24(28)27-11-9-16(10-12-27)13-21-25-23(26-32-21)17-7-5-4-6-8-17/h4-8,14-16H,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIUUYDFSSRLRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
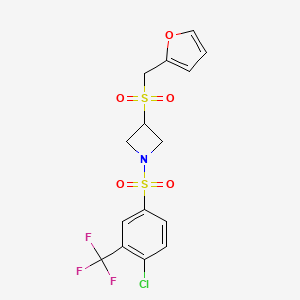
![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/new.no-structure.jpg)
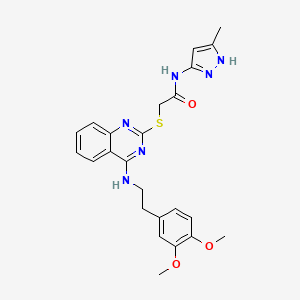

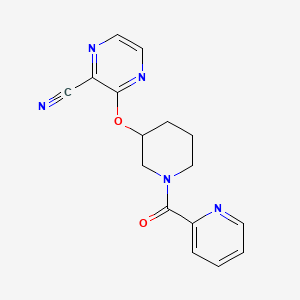
![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2392650.png)

![3-methyl-5-((3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2392653.png)
